Quetiapine sulfoxide (dihydrochloride)

Vue d'ensemble

Description

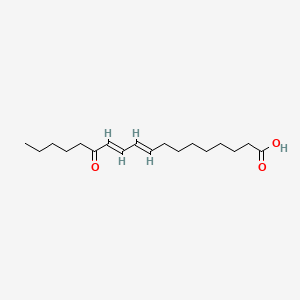

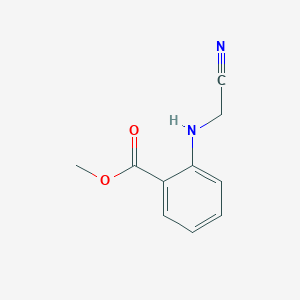

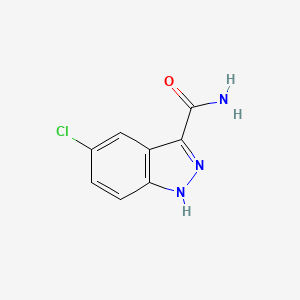

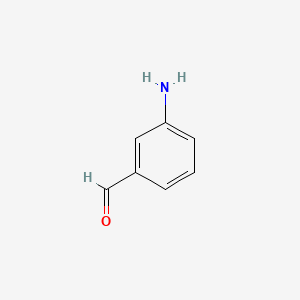

Quetiapine sulfoxide hydrochloride is a main metabolite of Quetiapine . Quetiapine is a second-generation antipsychotic . It is used to treat schizophrenia in adults and children who are at least 13 years old . It is also used alone or with divalproex or lithium to treat episodes of mania or depression in patients with bipolar disorder . Quetiapine belongs to a class of medications called atypical antipsychotics . It works by changing the activity of certain natural substances in the brain .

Molecular Structure Analysis

Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Among them, CYP3A4 and CYP2D6 are the predominant metabolic systems . CYP3A4 is known to give rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide .Chemical Reactions Analysis

The quetiapine metabolite designated as carboxylic acid is the result of oxidation of the terminal alkyl-OH group . Both the carboxylic acid and sulfoxide are major metabolites of quetiapine, together representing 30% of the quetiapine dose .Physical and Chemical Properties Analysis

Quetiapine is rapidly absorbed after oral administration and has a mean elimination half-life of 6 hours . Steady-state serum concentrations for quetiapine are typically achieved within 2 days of dosing . Compared to Quetiapine, Quetiapine sulfoxide (dihydrochloride) had a higher pKa, solubility, and rat liver microsomal stability, optimal log D and similar log P values .Applications De Recherche Scientifique

1. Analytical Method Development

A study by Karaca et al. (2016) developed and validated a high-performance liquid chromatography method for determining quetiapine and its metabolites, including quetiapine sulfoxide, in rat plasma. This method is essential for quantifying concentrations in biological samples, useful for pharmacokinetic studies.

2. Effects on Memory and Hippocampal Function

Research by Li et al. (2015) investigated quetiapine's effects on memory and expression of doublecortin in the hippocampus of schizophrenia model mice. This study provides insights into the potential therapeutic applications of quetiapine in cognitive impairment related to psychiatric disorders.

3. Metabolite Analysis for Treatment Adherence

A study by Strickland et al. (2016) focused on the analysis of quetiapine metabolites, including quetiapine sulfoxide, in patient urine. This research is significant for understanding patient adherence to quetiapine treatment in mental health care.

4. Pharmacogenetics and Adverse Effects

Research on the pharmacogenetics of quetiapine, as presented by Cabaleiro et al. (2015), sheds light on genetic markers related to its pharmacokinetics and pharmacodynamics. This study helps in understanding individual variability in response to quetiapine treatment.

5. Pharmacokinetic Variability

The study by Zubiaur et al. (2021) explored the effects of genetic variants on the pharmacokinetics of quetiapine. This research contributes to personalized medicine by identifying factors influencing drug metabolism and response.

6. Immunomodulatory Effects

Research by Turra et al. (2020) demonstrated that unmetabolized quetiapine, possibly including its sulfoxide form, modulates macrophage and neutrophil function. This study is relevant for understanding the immunological side effects of quetiapine.

7. Norquetiapine as Long-Acting Injection

Park et al. (2018) developed norquetiapine (an active metabolite of quetiapine) microspheres for long-acting injection, highlighting the potential for extended-release formulations in clinical practice.

Mécanisme D'action

Quetiapine is a dibenzothiazepine atypical antipsychotic . It has been proposed that this drug’s antipsychotic activity is mediated through a combination of dopamine type 2 (D2) and serotonin type 2 (5-HT2) antagonism . It is an antagonist at multiple neurotransmitter receptors in the brain: Serotonin 5-HT1A and 5-HT2, dopamine D1 and D2, histamine H1, and adrenergic alpha1- and alpha2-receptors .

Safety and Hazards

Orientations Futures

Quetiapine is used in the symptomatic treatment of schizophrenia . In addition, it may be used for the management of acute manic or mixed episodes in patients with bipolar I disorder, as a monotherapy or combined with other drugs . It may be used to manage depressive episodes in bipolar disorder . In addition to the above indications, quetiapine is used in combination with antidepressant drugs for the treatment of major depression .

Propriétés

IUPAC Name |

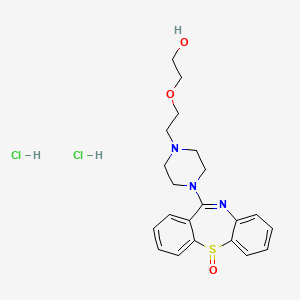

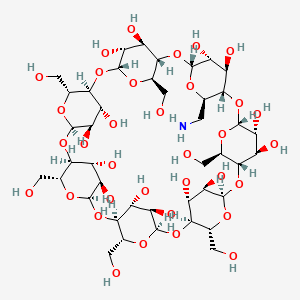

2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRQQJUQOLNAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670025 | |

| Record name | 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329218-11-3 | |

| Record name | 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-nitrobenzo[d]thiazole](/img/structure/B3028730.png)